synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidinone ring is a privileged structure found in numerous biologically active molecules and natural alkaloids.[1] Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated potential as promising scaffolds for developing novel antimicrobial, anticancer, and antioxidant agents.[2][3][4] The presence of the 4-chlorophenyl group and a versatile carboxylic acid handle makes the title compound an attractive building block for creating libraries of new chemical entities for pharmacological screening.[5][6]
This guide provides a comprehensive overview of the , detailing the underlying reaction mechanism, a step-by-step experimental protocol, and methods for product validation.
Synthetic Strategy and Core Mechanism
The most direct and widely employed method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the one-pot reaction between a primary aromatic amine and itaconic acid.[7][8] This reaction proceeds through a sequential aza-Michael addition followed by an intramolecular condensation (amidation), typically facilitated by heating in a suitable solvent such as water.[5][9][10]
The overall transformation is outlined below:
Caption: High-level workflow for the synthesis.
Mechanistic Deep Dive
The reaction mechanism can be dissected into two primary steps:
-
Aza-Michael Addition: The lone pair of electrons on the nitrogen atom of 4-chloroaniline performs a nucleophilic attack on the β-carbon of the α,β-unsaturated system in itaconic acid. This is a conjugate addition reaction that forms a transient enolate, which is then protonated to yield an N-substituted succinic acid derivative as an intermediate.[9][11]
-
Intramolecular Cyclization (Lactamization): Under thermal conditions (reflux), the nitrogen atom of the intermediate attacks one of the carboxylic acid groups. This intramolecular nucleophilic acyl substitution results in the formation of the stable five-membered pyrrolidinone ring (a lactam) and the elimination of a molecule of water.[12]
The detailed mechanism is illustrated below:
Caption: Core reaction mechanism pathway.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[3][4][10]
Reagents and Equipment
| Reagent/Equipment | Formula/Type | CAS Number | Molar Mass ( g/mol ) | Notes |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 | 127.57 | Corrosive, toxic. Handle with care. |
| Itaconic Acid | C₅H₆O₄ | 97-65-4 | 130.10 | Irritant. |
| Water (distilled or DI) | H₂O | 7732-18-5 | 18.02 | Reaction solvent. |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 40.00 | For preparing 5-10% aqueous solution. |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 | Concentrated or 6M for acidification. |
| Round-bottom flask | 250 mL or appropriate size | - | - | |
| Reflux condenser | - | - | - | |
| Heating mantle/oil bath | - | - | - | |
| Magnetic stirrer and stir bar | - | - | - | |
| Büchner funnel and flask | - | - | - | For filtration. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (e.g., 0.10 mol, 12.76 g) and itaconic acid (e.g., 0.12 mol, 15.61 g). A slight excess of itaconic acid is often used.
-
Add distilled water (e.g., 50-60 mL) to the flask to form a slurry.
-
-
Reaction Execution:
-
Initial Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product should form.
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
-
Purification by Acid-Base Extraction:
-
Transfer the crude solid to a beaker and dissolve it in an aqueous 5% or 10% sodium hydroxide solution. This deprotonates the carboxylic acid, forming a water-soluble sodium salt. Any unreacted, non-acidic starting materials or byproducts will remain insoluble.[3][10]
-
Filter the basic solution to remove any insoluble impurities.
-
Slowly acidify the clear filtrate by adding concentrated or 6M hydrochloric acid dropwise while stirring. The target compound will precipitate as a solid as the pH drops to approximately 1-2.[10]
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Final Product Collection and Drying:
-
Collect the purified product by vacuum filtration.
-
Wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper. This removes any residual salts.
-
Dry the white to off-white solid product in a vacuum oven at 60-70 °C to a constant weight.
-
Product Validation and Characterization
The identity and purity of the synthesized 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 39629-87-3, Formula: C₁₁H₁₀ClNO₃) should be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆): Expected signals would include a broad singlet for the carboxylic acid proton (>12 ppm), two doublets for the para-substituted aromatic protons (around 7.4-7.6 ppm), and a set of multiplets for the three distinct pyrrolidinone ring protons (CH₂, CH, and NCH₂) between approximately 2.6 and 4.0 ppm.[1][4]
-
¹³C NMR (DMSO-d₆): Key signals are expected for the two carbonyl carbons (pyrrolidinone and carboxylic acid, ~172-175 ppm), four distinct aromatic carbons, and three aliphatic carbons of the pyrrolidinone ring (~33-51 ppm).[1]
-
IR (KBr): Characteristic absorptions should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=O stretch of the lactam (~1650-1680 cm⁻¹).[4]
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The via the condensation of 4-chloroaniline and itaconic acid is a robust, efficient, and scalable method. The procedure relies on readily available starting materials and employs a straightforward purification technique based on the acidic nature of the product. The resulting compound serves as a valuable and versatile platform for further chemical modification, enabling the exploration of new derivatives with potential therapeutic applications.
References
- Vertex AI Search, "Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids". Accessed January 1, 2026.
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Available at: [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. Available at: [Link]
-
Itaconic acid. Wikipedia. Available at: [Link]
-
Itaconic acid hybrids as potential anticancer agents. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]
-
The Reaction of Itaconic Acid with Primary Amines. R Discovery - Researcher.Life. Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available at: [Link]
-
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434. PubChem. Available at: [Link]
-
Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic... ResearchGate. Available at: [Link]
- US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones. Google Patents.
-
Schematic overview of the reaction of itaconic anhydride with a primary... ResearchGate. Available at: [Link]
-
Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film. ACS Publications. Available at: [Link]
-
110054642 Preparation method of 4-chlorophenylboronic acid. WIPO Patentscope. Available at: [Link]
-
Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. ScienceDirect. Available at: [Link]
-
Compound N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. Mol-Instincts. Available at: [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. Available at: [Link]
-
Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers. MDPI. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
-
(PDF) Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. ResearchGate. Available at: [Link]
-
Itaconic acid and its applications for textile, pharma and agro-industrial purposes. SpringerLink. Available at: [Link]
-
Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC - NIH. Available at: [Link]
-
Unexpected irregular structures of poly(itaconic acid) prepared in Deep Eutectic Solvents | Request PDF. ResearchGate. Available at: [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. Available at: [Link]
-
Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach. PMC - NIH. Available at: [Link]
-
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. Available at: [Link]
-
(3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. Available at: [Link]
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itaconic acid - Wikipedia [en.wikipedia.org]
- 12. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
